2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
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Description
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C25H20N4O2 and its molecular weight is 408.461. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has led to the synthesis of new derivatives including 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives, aiming to study their antimicrobial properties. The new compounds were evaluated for antimicrobial activity, highlighting the potential of these derivatives in antimicrobial applications (El-Hashash et al., 2012).
- Another study synthesized novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives starting from carbazole, which were evaluated for their antibacterial, antifungal, and anticancer activities. Some compounds showed significant antibacterial and antifungal activity, as well as activity against Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
Anticancer Evaluation
- A study on the synthesis and biological evaluation of some newer carbazole derivatives revealed that among the tested compounds, some exhibited significant antibacterial and antifungal activity, while others were found to be active against the Human Breast Cancer Cell Line MCF7, demonstrating the potential of these compounds in anticancer research (Sharma et al., 2014).
- In 2021, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against four cancer cell lines. Several compounds exhibited moderate to excellent anticancer activity, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Dual Activities: Antimicrobial and Anticancer
- The synthesis of new oxadiazol-phthalazinone derivatives and their anti-proliferative activity were explored in a study. Two novel series of derivatives were synthesized, showing significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts. These findings suggest the therapeutic potential of these derivatives in treating cancer (Hekal et al., 2020).
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-3-17-11-13-19(14-12-17)29-25(30)21-10-5-4-9-20(21)22(27-29)24-26-23(28-31-24)18-8-6-7-16(2)15-18/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOSPRDFDOYORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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